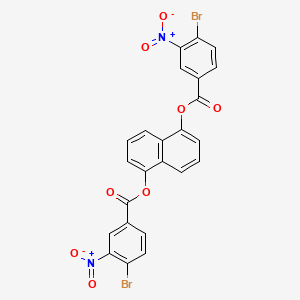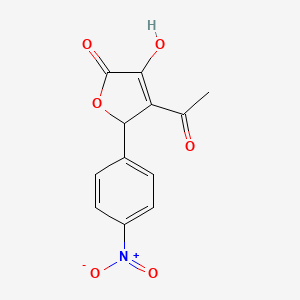![molecular formula C15H18N2O3S B14921787 N'-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]thiophene-2-carbohydrazide](/img/structure/B14921787.png)
N'-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~2~-[1-(4,4-dimethyl-2,6-dioxocyclohexyliden)ethyl]-2-thiophenecarbohydrazide is a complex organic compound with a unique structure that includes a thiophene ring and a cyclohexylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[1-(4,4-dimethyl-2,6-dioxocyclohexyliden)ethyl]-2-thiophenecarbohydrazide typically involves the acylation of dimedone with acetic anhydride to form 2-acetyldimedone. This intermediate is then reacted with the appropriate hydrazide under reflux conditions in the presence of a base such as triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
While specific industrial production methods for N’~2~-[1-(4,4-dimethyl-2,6-dioxocyclohexyliden)ethyl]-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N’~2~-[1-(4,4-dimethyl-2,6-dioxocyclohexyliden)ethyl]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the hydrazide group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and specific catalysts or bases to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N’~2~-[1-(4,4-dimethyl-2,6-dioxocyclohexyliden)ethyl]-2-thiophenecarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of N’~2~-[1-(4,4-dimethyl-2,6-dioxocyclohexyliden)ethyl]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’~2~-[1-(4,4-dimethyl-2,6-dioxocyclohexyliden)ethyl]-2-thiophenecarbohydrazide include other hydrazides and thiophene derivatives, such as:
- N-Fmoc-N’-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-D-lysine
- N-tert-Butoxycarbonyl (N-Boc) lipoamino acids
- Glycolipopeptides synthesized using Fmoc-chemistry .
Uniqueness
What sets N’~2~-[1-(4,4-dimethyl-2,6-dioxocyclohexyliden)ethyl]-2-thiophenecarbohydrazide apart is its unique combination of a thiophene ring and a cyclohexylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H18N2O3S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H18N2O3S/c1-9(16-17-14(20)12-5-4-6-21-12)13-10(18)7-15(2,3)8-11(13)19/h4-6,18H,7-8H2,1-3H3,(H,17,20)/b16-9+ |
InChI Key |
RDRWNKVQMMGPTB-CXUHLZMHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/C2=C(CC(CC2=O)(C)C)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=C(CC(CC2=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14921707.png)
![N'~1~-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B14921709.png)
![4-[(E)-{2-[({4-(2,4-dichlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B14921710.png)
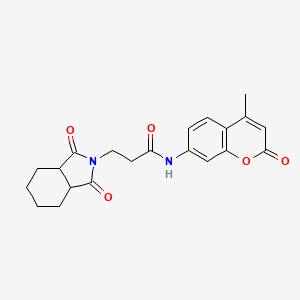
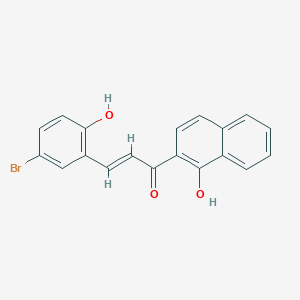

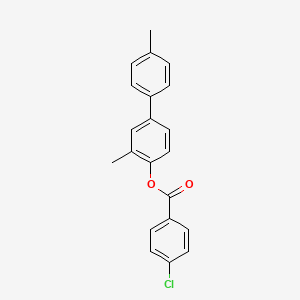
![2,4-dichloro-N'-[(1E)-3-phenylprop-2-yn-1-ylidene]benzohydrazide](/img/structure/B14921736.png)
![2-{1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B14921738.png)
![7-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14921759.png)
![N-[4-(dimethylamino)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14921771.png)
